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molecular formula C9H10Cl2O B8390096 2-(2,6-Dichlorophenyl)propan-1-ol

2-(2,6-Dichlorophenyl)propan-1-ol

Cat. No. B8390096
M. Wt: 205.08 g/mol
InChI Key: MHLXPMKPOYSCOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05973156

Procedure details

To a solution of ethyl 2-(2,6-dichlorophenyl)propanoate (0.66 g, 2.7 mmol) in THF (30 ml) at 0° C. was added diisobutylaluminium hydride (6.6 ml of a 1.0M solution in THF, 6.6 mmol) dropwise. The cooling bath was removed and the mixture stirred at room temperature for 45 min. More diisobutylaluminium hydride (3 ml of a 1.0M solution in THF, 3.0 mmol) was added and the solution stirred for a further 45 min. After this time more diisobutylaluminium hydride (3 ml of a 1.0M solution in THF, 3.0 mmol) was added and the solution stirred for 1 h. NH4Cl (sat., 10 ml) was added and the mixture stirred at room temperature for 1 h. The organic layer was decanted off and the gelatinous precipitate partitioned between ether (30 ml) and 1M HCl (30 ml). The organic layers were combined, dried (Na2SO4) and evaporated. The residue was chromatographed on silica, eluting with petrol:EtOAc (3:1), to afford the alcohol (546 mg, 100%) as a colourless oil. 1H NMR (250 MHz, CDCl3) δ 1.41 (3H, d, J=6.7 Hz), 3.94-4.01 (2H, m), 4.13-4.23 (1H, m), 7.08 (1H, t, J=7.9 Hz), 7.20-7.40 (2H, m).
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH:9]([CH3:15])[C:10](OCC)=[O:11].[H-].C([Al+]CC(C)C)C(C)C>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH:9]([CH3:15])[CH2:10][OH:11] |f:1.2|

Inputs

Step One
Name
Quantity
0.66 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)C(C(=O)OCC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
More diisobutylaluminium hydride (3 ml of a 1.0M solution in THF, 3.0 mmol) was added
STIRRING
Type
STIRRING
Details
the solution stirred for a further 45 min
Duration
45 min
ADDITION
Type
ADDITION
Details
After this time more diisobutylaluminium hydride (3 ml of a 1.0M solution in THF, 3.0 mmol) was added
STIRRING
Type
STIRRING
Details
the solution stirred for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
NH4Cl (sat., 10 ml) was added
STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layer was decanted off
CUSTOM
Type
CUSTOM
Details
the gelatinous precipitate partitioned between ether (30 ml) and 1M HCl (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica
WASH
Type
WASH
Details
eluting with petrol:EtOAc (3:1)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)C(CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 546 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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